N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
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Overview
Description
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a carboxamide group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The influence of steric factors on biological activity has been reported for compounds with a pyrrolidine ring .
Preparation Methods
The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide typically involves the construction of the pyrrolidine and morpholine rings followed by their functionalization and coupling. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Morpholine Ring: This involves the reaction of diethanolamine with suitable reagents.
Coupling and Functionalization: The pyrrolidine and morpholine rings are then coupled, and the carboxamide group is introduced through reactions with carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.
Biological Studies: The compound is used in research to understand its interactions with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide can be compared with other similar compounds such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Morpholine Derivatives: Compounds with morpholine rings and varying functional groups.
Carboxamide Compounds: Other carboxamide-containing molecules with different ring structures.
The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)20)17-16(21)18-6-8-22-9-7-18/h2-5,13H,6-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUMZKQICMTURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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